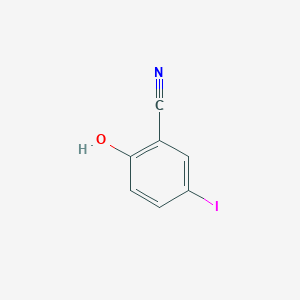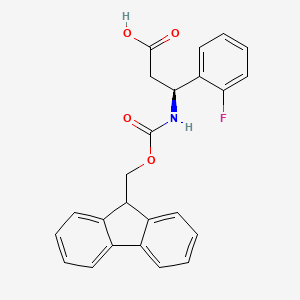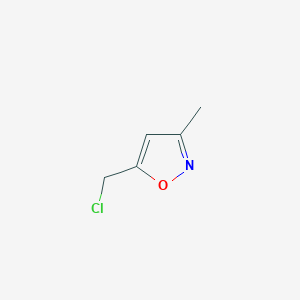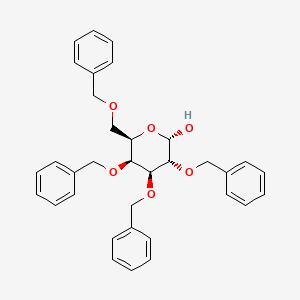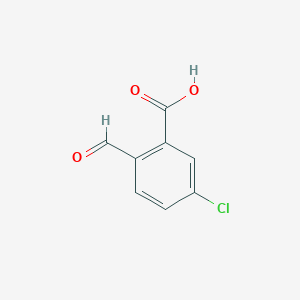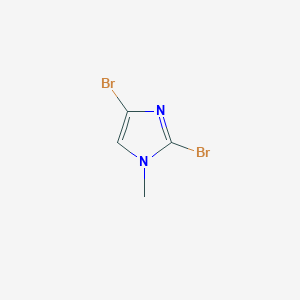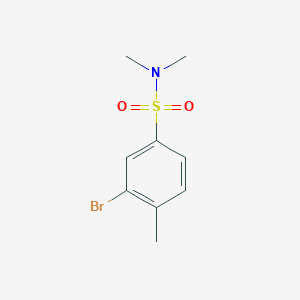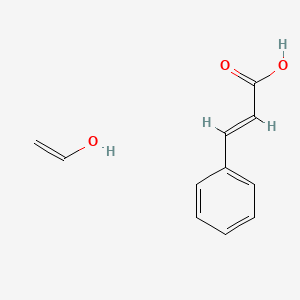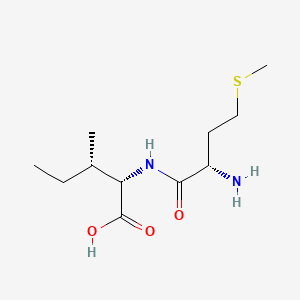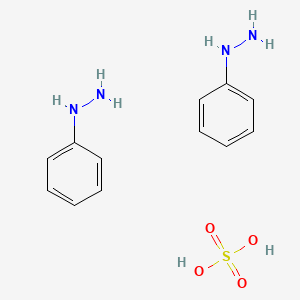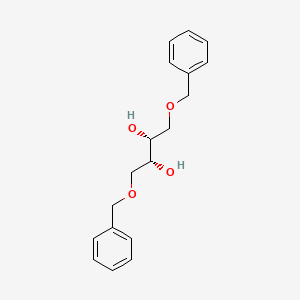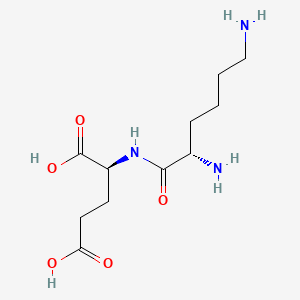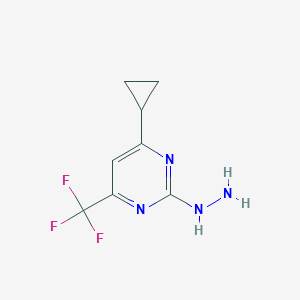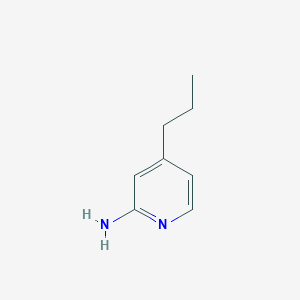
4-Propylpyridin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Comparative Carcinogenicity Studies
- Study on Carcinogenicity of Food Pyrolysis Products : Research by Dooley et al. (1988) explored the carcinogenicity of 2-amino-5-phenylpyridine (2-APP), a compound structurally similar to 4-aminobiphenyl (4-ABP), a known carcinogen. This study found no treatment-related neoplastic lesions for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP, suggesting the potential safety of 2-APP in food products (Dooley et al., 1988).
Chemical Synthesis and Catalysis
- Amination of Aryl Halides Using Copper Catalysis : A study by Lang et al. (2001) demonstrated the conversion of bromopyridine into aminopyridine using Cu2O catalysis, a process that features low catalyst loading and mild reaction conditions. This protocol is significant for the amination of a variety of aryl halides (Lang et al., 2001).
Polymerization and Material Synthesis
- Synthesis of Octahedral Group 4 Metal Complexes : Fuhrmann et al. (1996) researched the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes were shown to be active in the oligo- and polymerization of certain hydrocarbons, highlighting their potential in material synthesis (Fuhrmann et al., 1996).
Photoredox Catalysis
- Redox-Activated Amines in Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This approach is scalable, offers a broad substrate scope, and operates under mild conditions, showcasing the versatility of amines in synthetic chemistry (Ociepa et al., 2018).
Sensor Development
- Dendrimers as Fluorescent Sensors : Research by Balzani et al. (2000) focused on the use of poly(propylene amine) dendrimers as fluorescent sensors. The study found that the fluorescence of the dansyl units in these dendrimers is quenched upon incorporation of Co2+ ions, suggesting applications in sensing and detection technologies (Balzani et al., 2000).
Analytical Applications
- Structure Analyses of Oligosaccharides : Hase et al. (1978) developed a method for analyzing oligosaccharides by tagging the reducing end sugars with a fluorescent 2-aminopyridine derivative. This approach aids in determining polymerization degree, sugar unit sequence, linkage points, and creating fingerprints, demonstrating the utility of aminopyridines in analytical chemistry (Hase et al., 1978).
Catalysis for Organic Synthesis
- Amidine-functionalized Metal-Organic Frameworks : Safarifard et al. (2015) explored the use of an amine-functionalized metal-organic framework as a catalyst for synthesizing tetrahydro-chromenes, highlighting its high efficiency and reusability (Safarifard et al., 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Propylpyridin-2-amine are not mentioned in the literature, research in the field of amines and their derivatives is ongoing. This includes the development of new synthetic methods, exploration of their biological activities, and their use in the development of new drugs .
Propiedades
IUPAC Name |
4-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,2-3H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOAYCJQTWSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427455 | |
| Record name | 4-propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylpyridin-2-amine | |
CAS RN |
61702-15-6 | |
| Record name | 4-propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

